molecular formula C8H15ClN2O B8281458 2-chloro-N-((2-methylpyrrolidin-2-yl)methyl)acetamide

2-chloro-N-((2-methylpyrrolidin-2-yl)methyl)acetamide

Cat. No. B8281458
M. Wt: 190.67 g/mol
InChI Key: ATTZQTIDVFHUOG-UHFFFAOYSA-N
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Patent
US08772301B2

Procedure details

A solution of tert-butyl 2-((2-chloroacetamido)methyl)-2-methylpyrrolidine-1-carboxylate (0.7 g, 4.8 mmol) and TFA (3 mL) in DCM was stirred at room temperature for about 3 h. Then the solution was concentrated to give 300 mg of the crude product, which was directly used for the next step. MS (ESI): 191, 193 (MH+).
Name
tert-butyl 2-((2-chloroacetamido)methyl)-2-methylpyrrolidine-1-carboxylate
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([NH:5][CH2:6][C:7]1([CH3:19])[CH2:11][CH2:10][CH2:9][N:8]1C(OC(C)(C)C)=O)=[O:4].C(O)(C(F)(F)F)=O>C(Cl)Cl>[Cl:1][CH2:2][C:3]([NH:5][CH2:6][C:7]1([CH3:19])[CH2:11][CH2:10][CH2:9][NH:8]1)=[O:4]

Inputs

Step One
Name
tert-butyl 2-((2-chloroacetamido)methyl)-2-methylpyrrolidine-1-carboxylate
Quantity
0.7 g
Type
reactant
Smiles
ClCC(=O)NCC1(N(CCC1)C(=O)OC(C)(C)C)C
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the solution was concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NCC1(NCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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